molecular formula C12H15NO3 B14836233 3-Cyclopropoxy-5-(dimethylamino)benzoic acid

3-Cyclopropoxy-5-(dimethylamino)benzoic acid

Cat. No.: B14836233
M. Wt: 221.25 g/mol
InChI Key: WBEYOFVWSSTWFF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring a cyclopropoxy group at the third position and a dimethylamino group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(dimethylamino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid.

    Cyclopropylation: The hydroxyl group at the third position is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Cyclopropoxy-5-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group may influence the compound’s steric properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    3-Cyclopropoxybenzoic acid: Lacks the dimethylamino group, reducing its electron-donating capacity.

    5-Dimethylaminobenzoic acid: Lacks the cyclopropoxy group, affecting its overall reactivity.

Uniqueness

3-Cyclopropoxy-5-(dimethylamino)benzoic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-13(2)9-5-8(12(14)15)6-11(7-9)16-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,14,15)

InChI Key

WBEYOFVWSSTWFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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